molecular formula C11H7NO4S B6382586 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% CAS No. 1262002-42-5

4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%

Cat. No. B6382586
CAS RN: 1262002-42-5
M. Wt: 249.24 g/mol
InChI Key: OVSAFHWCZCVJEH-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% (4-FNT) is a nitrophenolic compound that has recently been studied for its potential applications in scientific research. 4-FNT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is able to interact with enzymes and other proteins in the cell, resulting in changes in the activity of those proteins. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is also believed to be able to bind to DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as being able to inhibit the activity of certain enzymes. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has also been shown to have potential anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% for lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% for lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%, as well as the potential development of new applications for 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%, such as the development of new therapeutics or drugs. Additionally, further studies into the mechanism of action of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% could lead to the development of new methods for studying the effects of nitrophenols on cells and organisms. Finally, further research into the synthesis of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the condensation of 2-nitrobenzaldehyde and 3-formylthiophene-2-thiol to form the nitrophenol compound. This reaction is done in aqueous ethanol and is catalyzed by a base, such as potassium carbonate. The second step involves the oxidation of the nitrophenol compound with aqueous sodium hypochlorite. This reaction is done in aqueous ethanol and is catalyzed by a base, such as potassium carbonate. The third step involves the purification of the 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% by recrystallization in ethyl acetate.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has been shown to be a useful tool for studying the biochemical and physiological effects of nitrophenols on cells and organisms. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has also been used as a substrate for enzyme reactions, as well as for studying the mechanisms of action of nitrophenols.

properties

IUPAC Name

5-(4-hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSAFHWCZCVJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686249
Record name 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde

CAS RN

1262002-42-5
Record name 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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